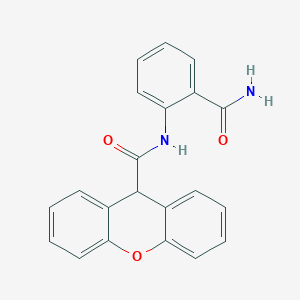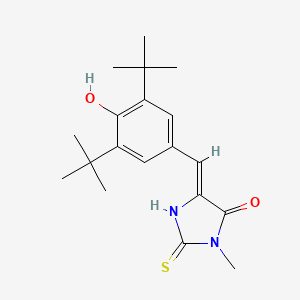![molecular formula C23H22ClN3O2S B11639874 N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B11639874.png)
N-(4-chlorophenyl)-2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物 X は、多様な用途を持つ複雑な有機分子です。その合成、反応、科学的意義について探求しましょう。
準備方法
合成経路: 化合物 X の合成にはいくつかのステップが含まれます。
出発物質: 4-クロロアニリンから始めます。
ステップ 1: アミノ基をアセチル化して N-アセチル-4-クロロアニリンとし、保護します。
ステップ 2: 適切なアルデヒド(例:プロパナール)と塩基性条件下で反応させることにより、テトラヒドロピリジン環を導入します。
ステップ 3: マロンニトリルとのノベンアゲル縮合により、シアノ基を導入します。
ステップ 4: 酸化剤を使用して、チオール基をスルホン酸に酸化します。
ステップ 5: アミノ基を脱保護して化合物 X を得ます。
工業生産: 工業規模での生産は、一般的に上記ステップの最適化バージョンを含み、高収率と純度を保証します。
化学反応の分析
化合物 X はさまざまな反応を起こします。
酸化: スルファニル基は対応するスルホキシドまたはスルホンに酸化することができます。
還元: シアノ基の還元は、対応するアミンを生成します。
置換: クロロフェニル基は求核置換反応を受けることができます。一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化リチウムアルミニウム)、求核剤(例:アミン)などがあります。
主要な生成物:
スルホキシド/スルホン: スルファニル基の酸化。
アミン: シアノ基の還元。
4. 科学研究への応用
化合物 X は以下のような用途があります。
医学: そのユニークな構造と生物活性により、潜在的な薬物候補として研究されています。
化学生物学: 細胞プロセスを研究するためのプローブとして使用されます。
産業: 他の化合物の合成に使用されます。
科学的研究の応用
Compound X finds applications in:
Medicine: Investigated as a potential drug candidate due to its unique structure and biological activity.
Chemical Biology: Used as a probe to study cellular processes.
Industry: Employed in the synthesis of other compounds.
作用機序
正確なメカニズムは現在も研究中の分野です。特定の分子標的と相互作用し、疾患や生物学的プロセスに関連する細胞経路を調節する可能性があります。
6. 類似化合物の比較
化合物 X は、その複雑な構造と多様な用途で際立っています。類似の化合物には、化合物 Y) および化合物 Z) があります。
: 合成経路と反応の参考文献。 : 科学的応用の参考文献。 : 類似化合物の比較の参考文献。
類似化合物との比較
Compound X stands out due to its intricate structure and diverse applications. Similar compounds include Compound Y) and Compound Z).
: Reference for synthetic routes and reactions. : Reference for scientific applications. : Reference for comparison with similar compounds.
特性
分子式 |
C23H22ClN3O2S |
|---|---|
分子量 |
440.0 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-2-[[5-cyano-2-oxo-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H22ClN3O2S/c1-14(2)15-3-5-16(6-4-15)19-11-21(28)27-23(20(19)12-25)30-13-22(29)26-18-9-7-17(24)8-10-18/h3-10,14,19H,11,13H2,1-2H3,(H,26,29)(H,27,28) |
InChIキー |
DEPGZGTVPYPALM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-bromophenyl)-2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11639794.png)
![2-{4-[(4-{3-[(2-Hydroxyethyl)sulfamoyl]-4-methylphenyl}phthalazin-1-yl)amino]phenoxy}acetamide](/img/structure/B11639801.png)

![methyl 2-{2-(3-chlorophenyl)-3-[(4-ethoxy-3-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11639815.png)

![Ethyl 4-[(2,3-dimethylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B11639822.png)
![2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11639827.png)

![9-Methyl-2-[(2-methylphenyl)amino]-3-[(E)-[(2-methylphenyl)imino]methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11639832.png)
![Ethyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-2-propyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11639839.png)
![(5Z)-3-methyl-5-[(3-methylthiophen-2-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11639842.png)

![Ethyl 4-[(3-chloro-2-methylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11639865.png)
![(2E)-2-[4-(5-methyl-2-oxotetrahydrofuran-3-yl)butan-2-ylidene]hydrazinecarbothioamide](/img/structure/B11639867.png)
